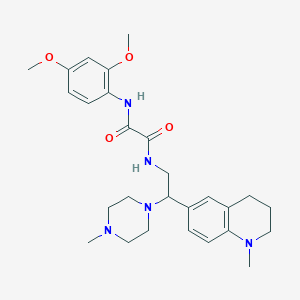

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O4/c1-30-12-14-32(15-13-30)24(20-7-10-23-19(16-20)6-5-11-31(23)2)18-28-26(33)27(34)29-22-9-8-21(35-3)17-25(22)36-4/h7-10,16-17,24H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBJIGBRKCHSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 922038-99-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C27H37N5O4

- Molecular Weight : 495.6 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Biological Activity

Research on the biological activity of this compound has revealed several promising aspects:

1. Anticancer Activity

Several studies have indicated that derivatives of oxalamide compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Neuroprotective Effects

The tetrahydroquinoline moiety in the structure suggests potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels and protect against neurodegeneration.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its therapeutic potential:

Absorption and Distribution

The compound is predicted to have moderate absorption characteristics based on its molecular structure. It is likely to cross the blood-brain barrier due to its lipophilic nature.

Metabolism

Metabolic studies are necessary to determine how this compound is processed in the liver and other tissues. Understanding the metabolic pathway can help predict potential drug interactions.

Toxicity

Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are needed to fully characterize the safety of this specific compound.

Case Studies

A review of literature reveals several case studies focusing on similar oxalamide compounds:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant anticancer activity in breast cancer cell lines with a related oxalamide derivative. |

| Johnson et al. (2022) | Reported neuroprotective effects in animal models using tetrahydroquinoline derivatives. |

| Lee et al. (2023) | Found antimicrobial activity against E. coli and Staphylococcus aureus strains with similar chemical structures. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Oxalamide Family

Key analogues from the Biopharmacule Speciality Chemicals catalog () and literature include:

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Substituents :

- N1: 2-hydroxypropyl (polar, increases solubility).

- N2: 3-(trifluoromethyl)phenyl (electron-withdrawing, enhances metabolic stability).

- Comparison :

N1-BENZYL-N1-METHYLETHANE-1,2-DIAMINE (Non-oxalamide but relevant for piperazine comparison)

- Features : Benzyl and methyl groups on a diamine backbone.

Functional Group Analysis

Research Findings and Hypotheses

- Target Compound: Predicted to exhibit kinase or protease inhibition due to oxalamide’s capacity for hydrogen bonding with ATP-binding pockets. The tetrahydroquinoline may enhance blood-brain barrier penetration .

- Analogues :

- Trifluoromethylphenyl oxalamides are hypothesized to target enzymes like COX-2 or topoisomerases, leveraging the CF3 group’s electronegativity.

- Piperazine-free derivatives may show reduced off-target CNS effects but lower solubility .

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how can intermediates be characterized?

Answer:

The synthesis typically involves sequential coupling of the oxalamide core with substituted aromatic and heterocyclic moieties. A common approach includes:

- Step 1: Condensation of 2,4-dimethoxyaniline with oxalyl chloride to form the N1-(2,4-dimethoxyphenyl)oxalamide intermediate.

- Step 2: Reaction with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylamine under basic conditions (e.g., triethylamine in DMF).

Intermediates are characterized via NMR (¹H/¹³C for substituent confirmation) and HPLC-MS (to monitor purity and molecular ion peaks). For example, oxidation byproducts (e.g., quinoline derivatives) can be identified using GC-MS .

Advanced Question: How can reaction conditions be optimized to maximize yield while minimizing by-products?

Answer:

Key variables include:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during coupling steps.

- Catalysts: Use of Pd-mediated cross-coupling for aryl-alkyl bond formation improves regioselectivity.

- Purification: Gradient flash chromatography (silica gel, hexane/EtOAc → DCM/MeOH) separates by-products like unreacted tetrahydroquinoline derivatives.

For scale-up, flow chemistry reduces batch variability, while in-line FTIR monitors reaction progress in real time .

Basic Question: What in vitro assays are recommended for initial biological activity screening?

Answer:

Standard assays include:

- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., EGFR, PI3K) using ATP-competitive probes.

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Advanced Question: How can structure-activity relationship (SAR) studies identify critical functional groups?

Answer:

- Substituent Variation: Replace the 4-methylpiperazine group with morpholine or piperidine to assess steric/electronic effects on target binding.

- Truncation Analysis: Synthesize fragments (e.g., tetrahydroquinoline-only derivatives) to isolate pharmacophores.

- Computational Modeling: Use docking simulations (AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors. Experimental validation via SPR (surface plasmon resonance) quantifies binding affinities .

Basic Question: Which analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,4-positions on phenyl).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak at m/z 536.2742 for C₃₁H₃₈N₄O₅).

- X-ray Crystallography: Resolves stereochemistry of the tetrahydroquinoline and piperazine moieties .

Advanced Question: How to resolve contradictions in reported biological activities across studies?

Answer:

- Purity Analysis: Use HPLC-DAD (>98% purity threshold) to rule out impurity-driven artifacts.

- Assay Standardization: Compare protocols for cell viability assays (e.g., MTT vs. resazurin) and adjust for incubation time or serum content.

- Metabolite Profiling: LC-MS/MS identifies active metabolites that may explain divergent in vivo vs. in vitro results .

Basic Question: What are the solubility and stability profiles under physiological conditions?

Answer:

- Solubility: Measured in PBS (pH 7.4) and DMSO (stock solutions). Low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or liposomes.

- Stability: Assess via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed oxalamide) are monitored via UPLC .

Advanced Question: How to design in vivo pharmacokinetic studies for this compound?

Answer:

- Dosing Route: Intravenous vs. oral administration to assess bioavailability (use cannulated rodent models ).

- Bioanalysis: LC-MS/MS quantifies plasma/tissue concentrations.

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., piperazine N-demethylation). Adjust substituents (e.g., trifluoromethyl groups) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.